molecular formula C14H31ClN2O2 B13785167 Carbamic acid, 10-(trimethylammonio)decyl ester, chloride CAS No. 63981-62-4

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride

Cat. No.: B13785167
CAS No.: 63981-62-4
M. Wt: 294.86 g/mol
InChI Key: KJPJGGLXUNKYLR-UHFFFAOYSA-N
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Description

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride is a chemical compound with a unique structure that combines the properties of carbamic acid and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 10-(trimethylammonio)decyl ester, chloride typically involves the esterification of carbamic acid with a decyl alcohol derivative that contains a trimethylammonium group. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or a Lewis acid, to facilitate the esterification process. Common solvents used in this reaction include dichloromethane and dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of supercritical carbon dioxide as a solvent can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of carbamic acid and the corresponding alcohol.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or thiolate ions can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.

Major Products Formed

    Hydrolysis: Carbamic acid and decyl alcohol.

    Substitution: Various substituted quaternary ammonium compounds.

    Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced forms of the original compound.

Scientific Research Applications

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of carbamic acid, 10-(trimethylammonio)decyl ester, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The quaternary ammonium group can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can form complexes with various biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, diethyl ester
  • Carbamic acid, methyl ester
  • Carbamic acid, phenyl ester

Uniqueness

Carbamic acid, 10-(trimethylammonio)decyl ester, chloride is unique due to the presence of the quaternary ammonium group, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications where membrane interaction and antimicrobial activity are desired.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and properties make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes.

Properties

CAS No.

63981-62-4

Molecular Formula

C14H31ClN2O2

Molecular Weight

294.86 g/mol

IUPAC Name

10-carbamoyloxydecyl(trimethyl)azanium;chloride

InChI

InChI=1S/C14H30N2O2.ClH/c1-16(2,3)12-10-8-6-4-5-7-9-11-13-18-14(15)17;/h4-13H2,1-3H3,(H-,15,17);1H

InChI Key

KJPJGGLXUNKYLR-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCOC(=O)N.[Cl-]

Origin of Product

United States

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